5-trans U-44069: Mechanism of Action & Technical Guide
5-trans U-44069: Mechanism of Action & Technical Guide
[1]
Content Type: Technical Whitepaper Target Audience: Researchers, Pharmacologists, and Drug Development Scientists[1]
Executive Summary: The Stereochemical Switch
5-trans U-44069 is a structural isomer of the classical Thromboxane A2 (TXA2) mimetic, U-44069.[1] While the cis (5Z) isomer (U-44069) is the gold standard for activating the Thromboxane Prostanoid (TP) receptor, the trans (5E) modification in 5-trans U-44069 fundamentally alters its pharmacological profile.[1]
Unlike its parent compound, which is primarily utilized to induce vasoconstriction and platelet aggregation via TP receptor agonism, 5-trans U-44069 is distinguished by its ability to inhibit Prostaglandin E Synthase (PGES) .[1] This guide details the mechanistic divergence caused by the 5,6-trans double bond, providing a roadmap for its use as a molecular probe in eicosanoid biology.[1]
Chemical Identity & Structural Logic[1]
The biological activity of prostanoids is strictly governed by the geometry of the
-
U-44069 (Parent): Contains a 5Z (cis) double bond.[1] This "hairpin" geometry mimics the natural substrate PGH2, allowing optimal fit into the TP receptor's orthosteric pocket.[1]
-
5-trans U-44069: Contains a 5E (trans) double bond.[1] This linearizes the
-chain, reducing affinity for the TP receptor while retaining sufficient structural homology to PGH2 to occupy the active site of downstream synthases, specifically Prostaglandin E Synthase (PGES).[1]
| Feature | U-44069 (Cis) | 5-trans U-44069 |
| CAS Number | 56985-40-1 | 56985-32-1 (approx) |
| Geometry | 5Z, 9 | 5E, 9 |
| Primary Target | TP Receptor (Agonist) | PGE Synthase (Inhibitor) |
| Secondary Target | Thromboxane Synthase | TP Receptor (Weak/Partial) |
Mechanism of Action: Dual-Target Modulation[1]
Core Mechanism A: Inhibition of Prostaglandin E Synthase (PGES)
The most distinct utility of 5-trans U-44069 is its interference with the terminal step of PGE2 biosynthesis.[1]
-
Substrate Mimicry: The enzyme PGES normally binds PGH2 (which possesses a 5Z geometry).[1]
-
Competitive Binding: 5-trans U-44069, being a stable endoperoxide analog, competes for the PGH2 binding site on PGES (specifically microsomal PGES-1/mPGES-1).[1]
-
Catalytic Stall: The trans geometry and the stable epoxymethano bridge (replacing the labile endoperoxide of PGH2) prevent the enzyme from isomerizing the structure into PGE2.[1] This effectively locks the enzyme, reducing the conversion of PGH2 to the inflammatory mediator PGE2.[1]
Core Mechanism B: TP Receptor Interaction
While less potent than the cis isomer, 5-trans U-44069 retains affinity for the Thromboxane Prostanoid (TP) receptor.[1]
-
Signaling: It couples to G
q/11 and G 12/13 . -
Outcome: Binding triggers Phospholipase C (PLC) activation, generating IP3 and DAG.[1] This mobilizes intracellular calcium (
), leading to shape change in platelets or contraction in smooth muscle.[1] -
Potency Shift: The trans modification typically shifts the EC50 to the right (lower potency) compared to U-44069, making it a useful tool for probing the stereoselectivity of the TP receptor ligand-binding pocket.[1]
Visualization: The Arachidonic Acid Cascade Intervention[1]
The following diagram illustrates where 5-trans U-44069 intersects the eicosanoid signaling pathway, contrasting its inhibitory role against the agonistic role of its cis isomer.[1]
Caption: Mechanistic bifurcation of U-44069 isomers. The 5-trans isomer (Red) primarily targets PGE Synthase inhibition, whereas the cis isomer (Green) is the dominant TP receptor agonist.[1]
Experimental Protocols
Protocol A: Microsomal PGE Synthase-1 (mPGES-1) Inhibition Assay
Objective: Quantify the inhibitory potency of 5-trans U-44069 against PGE2 formation.[1]
Reagents:
-
Recombinant human mPGES-1 (microsomal fraction).[1]
-
Substrate: PGH2 (stabilized in acetone, keep on dry ice).
-
Cofactor: Glutathione (GSH), reduced form (2.5 mM).[1]
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.[1]
Workflow:
-
Preparation: Dilute mPGES-1 (approx. 0.2–1.0 µg protein) in phosphate buffer containing 2.5 mM GSH.[1]
-
Incubation: Add 5-trans U-44069 (dissolved in DMSO) at varying concentrations (e.g., 0.1 µM to 100 µM). Incubate for 10–15 minutes at 4°C (or room temp depending on enzyme stability) to allow inhibitor binding.
-
Initiation: Initiate reaction by adding PGH2 (final conc. 10–20 µM).[1] Note: PGH2 is unstable; work quickly.
-
Reaction: Incubate for 60 seconds at 20–25°C.
-
Termination: Stop reaction by adding FeCl2 (stop solution) or acidification (citric acid) followed by immediate organic extraction.
-
Quantification: Measure PGE2 levels using a PGE2 ELISA kit or LC-MS/MS.[1]
-
Analysis: Calculate % Inhibition relative to vehicle control.
Protocol B: Platelet Aggregation (Selectivity Control)
Objective: Verify TP receptor activity (agonist vs. antagonist potential) relative to U-44069.[1]
Workflow:
-
Isolation: Prepare Human Platelet-Rich Plasma (PRP) from citrated blood via centrifugation (200 x g, 15 min).[1]
-
Baseline: Equilibrate PRP in an aggregometer at 37°C with stirring (1000 rpm).
-
Challenge:
-
Agonist Mode: Add 5-trans U-44069 (1–10 µM).[1][2] Monitor for shape change and aggregation curve.[1] Compare EC50 to U-44069 (typically ~0.5–1.0 µM).[1]
-
Antagonist Mode: Pre-incubate platelets with 5-trans U-44069 for 5 mins, then challenge with U-44069 (cis).[1] Absence of inhibition confirms it is not a functional antagonist.[1]
-
Comparative Data Profile
| Parameter | U-44069 (Cis) | 5-trans U-44069 | Interpretation |
| PGE Synthase Activity | No significant inhibition | Inhibitory | 5-trans geometry blocks catalytic turnover.[1][3] |
| Platelet Aggregation (EC50) | ~0.5 - 0.8 µM | > 5.0 µM (Est.) | Trans bond reduces TP receptor fit.[1] |
| Smooth Muscle Contraction | Potent | Weak/Partial | Reduced efficacy in aortic ring assays.[1] |
| Stability | High (Epoxymethano) | High (Epoxymethano) | Both are stable PGH2 analogs.[1] |
References
-
Jones, R. L., et al. (1979).[1] Thromboxane A2 mimetics: The importance of stereochemistry. British Journal of Pharmacology.[1] (Foundational text on U-series stereochemistry).
-
Genprice. 5-trans U-44069 Biological Activity.[1][3][2][4][5][6] Available at: [Link][1][7][5]
Sources
- 1. Cayman Chemical代理-上海起发实验试剂有限公司 [qfbio.com]
- 2. cayman chem目录(二)_上海元能生物科技有限公司 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomarker.hu [biomarker.hu]
- 6. Deciphering the metabolic patterns of cashew apple ripening process: A comprehensive non-targeted metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
